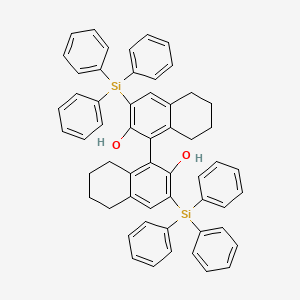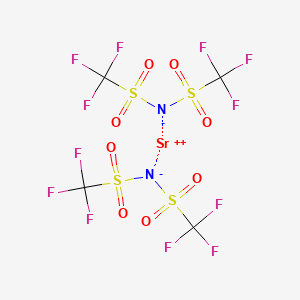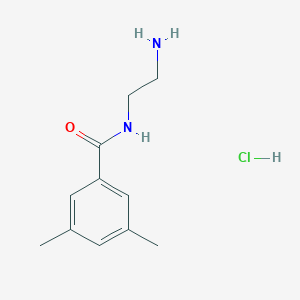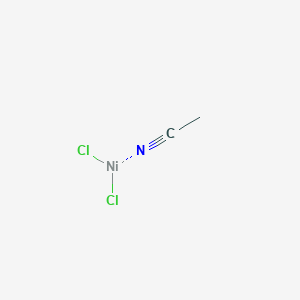![molecular formula C18H17ClF3NO2 B6301862 tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate CAS No. 2301856-46-0](/img/structure/B6301862.png)
tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate (TBTC) is an organophosphate compound that has been studied for its potential use in a variety of scientific research applications. It is a relatively new compound, first synthesized in 2020, and has been studied for its ability to bind to a variety of proteins and enzymes, making it a promising tool for a variety of research applications. TBTC has a wide range of biochemical and physiological effects that make it an attractive option for research laboratories.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate involves the reaction of tert-butyl carbamate with 3-chloro-4-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Starting Materials
tert-butyl carbamate, 3-chloro-4-(trifluoromethyl)aniline, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Reaction
Step 1: Dissolve tert-butyl carbamate in a dry solvent such as dichloromethane., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the solution and stir for 10 minutes., Step 3: Add 3-chloro-4-(trifluoromethyl)aniline to the solution and stir for 24 hours at room temperature., Step 4: Purify the product by column chromatography using a suitable solvent system.
科学的研究の応用
Tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate has a wide range of potential scientific research applications. It has been studied for its ability to bind to a variety of proteins and enzymes, making it a promising tool for a variety of research applications. tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate has been studied for its ability to modulate the activity of enzymes, such as cytochrome P450, and for its potential use in protein binding assays. It has also been studied for its potential use in the study of drug metabolism, as well as for its potential use in the study of cell signaling.
作用機序
Tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate has a wide range of biochemical and physiological effects that make it an attractive option for research laboratories. The exact mechanism of action of tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate is not fully understood, however, it is believed to act as an inhibitor of enzymes, such as cytochrome P450, by binding to their active sites. This binding prevents the enzyme from functioning normally, resulting in a decrease in the activity of the enzyme. In addition, tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate has been shown to bind to other proteins and enzymes, such as G-protein coupled receptors, which may be involved in its mechanism of action.
生化学的および生理学的効果
Tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, and to bind to other proteins and enzymes, such as G-protein coupled receptors. tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate has also been studied for its potential use in modulating the activity of other proteins and enzymes, such as transcription factors and kinases. In addition, tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate has been studied for its potential use in the study of drug metabolism, as well as for its potential use in the study of cell signaling.
実験室実験の利点と制限
Tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate has a number of advantages and limitations for lab experiments. One advantage of tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate is that it is relatively easy to synthesize and purify, making it a convenient option for lab experiments. In addition, tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate has a wide range of biochemical and physiological effects, making it an attractive option for research laboratories. However, tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate also has some limitations. For example, its exact mechanism of action is not fully understood, and its effects may vary depending on the type of protein or enzyme it binds to.
将来の方向性
Tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate has a wide range of potential future directions. One potential future direction is to further study its mechanism of action and its effects on different proteins and enzymes. In addition, tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate could be used in the study of drug metabolism, as well as in the study of cell signaling. Additionally, tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate could be used to study the effects of environmental toxins on proteins and enzymes, as well as to study the effects of drugs on proteins and enzymes. Finally, tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate could be used to study the effects of drugs on the human body, as well as to study the effects of drugs on the immune system.
特性
IUPAC Name |
tert-butyl N-[2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3NO2/c1-17(2,3)25-16(24)23-15-7-5-4-6-12(15)11-8-9-13(14(19)10-11)18(20,21)22/h4-10H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMSCKYBUKKYNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CC(=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6301794.png)
![Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B6301800.png)



![[4,4'-Di-t-butyl-2,2'-bipyridine][bis[5-(t-butyl)-2-[4-(t-butyl)-2-pyridinyl-kN]phenyl-kC]Ir(III) hexafluorophosphate, 95%](/img/structure/B6301827.png)
![[Palladacycle Gen. 4], 98%](/img/structure/B6301835.png)

![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)


![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)
